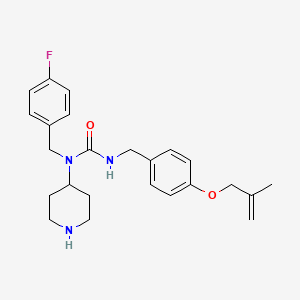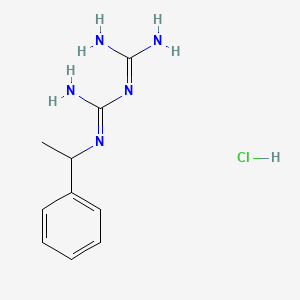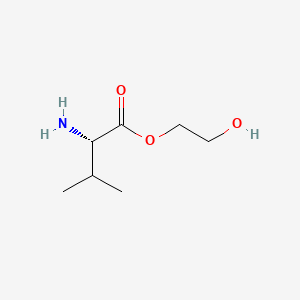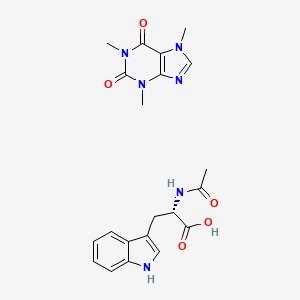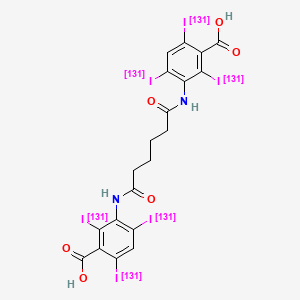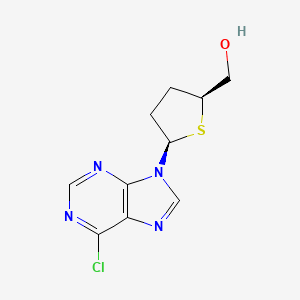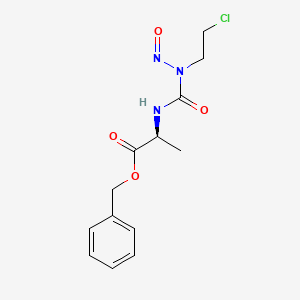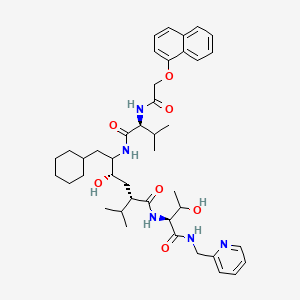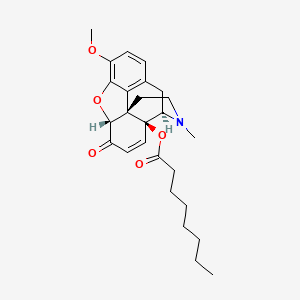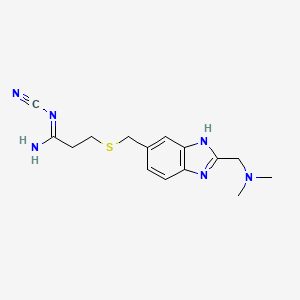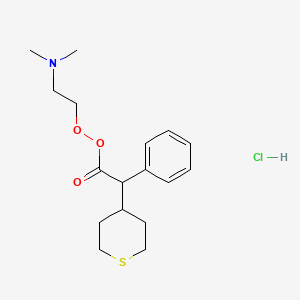
2H-Thiopyran-4-acetic acid, tetrahydro-4-hydroxy-alpha-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a hydroxy-thia-cyclohexyl moiety, and a phenylacetate backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride typically involves multiple steps:
-
Formation of the Phenylacetate Backbone: : The phenylacetate backbone can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Introduction of the Hydroxy-Thia-Cyclohexyl Moiety: : The hydroxy-thia-cyclohexyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thia-cyclohexyl derivative with a hydroxy group, followed by cyclization to form the desired moiety.
-
Attachment of the Dimethylaminoethyl Group: : The dimethylaminoethyl group can be attached through a nucleophilic substitution reaction, where a dimethylaminoethyl halide reacts with the phenylacetate backbone.
-
Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride may involve optimized reaction conditions, such as:
Use of Continuous Flow Reactors: To enhance reaction efficiency and yield.
Catalyst Optimization: To improve reaction rates and selectivity.
Purification Techniques: Such as recrystallization and chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to alcohols.
Substitution: Nucleophilic substitution reactions can take place at the dimethylaminoethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the nucleophile used.
科学研究应用
2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Pharmacology: The compound can be studied for its potential therapeutic effects and mechanisms of action.
Biochemistry: It can be used as a tool to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound may have applications in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride involves its interaction with specific molecular targets, such as:
Receptors: The compound may bind to receptors in the central nervous system, modulating their activity.
Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways.
Ion Channels: The compound may interact with ion channels, altering cellular ion flux and signaling.
相似化合物的比较
Similar Compounds
- 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate
- 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylpropionate
- 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylbutyrate
Uniqueness
2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
属性
CAS 编号 |
102367-44-2 |
|---|---|
分子式 |
C17H26ClNO3S |
分子量 |
359.9 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl 2-phenyl-2-(thian-4-yl)ethaneperoxoate;hydrochloride |
InChI |
InChI=1S/C17H25NO3S.ClH/c1-18(2)10-11-20-21-17(19)16(14-6-4-3-5-7-14)15-8-12-22-13-9-15;/h3-7,15-16H,8-13H2,1-2H3;1H |
InChI 键 |
HLFKKQBSKPGODP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOOC(=O)C(C1CCSCC1)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



